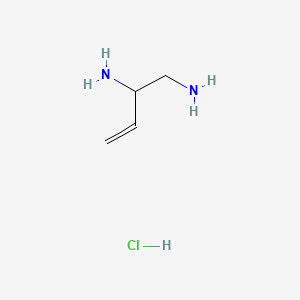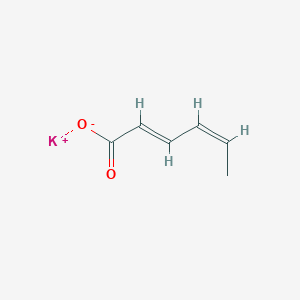
trans,cis-Sorbic acid, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans,cis-Sorbic acid, potassium salt: is a salt derivative of trans,cis-Sorbic acidThis compound has been utilized in various scientific studies, particularly in the field of photosensitization of carbon nanotubes and the production of reactive oxygen species.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans,cis-Sorbic acid, potassium salt typically involves the neutralization of sorbic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the potassium salt in solid form .
Industrial Production Methods: On an industrial scale, sorbic acid is first produced through the condensation of crotonaldehyde and ketene. The sorbic acid is then neutralized with potassium hydroxide to form the potassium salt. This method ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: trans,cis-Sorbic acid, potassium salt undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound are susceptible to oxidation, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include epoxides and diols.
Reduction: Products include alkanes and alcohols.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
trans,cis-Sorbic acid, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in the production of reactive oxygen species.
Biology: Studied for its effects on microbial growth and metabolism.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the preservation of food products due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of trans,cis-Sorbic acid, potassium salt involves its ability to disrupt microbial cell membranes, leading to cell death. The compound targets the cell membrane’s integrity, causing leakage of cellular contents and ultimately inhibiting microbial growth . Additionally, the compound’s double bonds are prone to oxidation, leading to the formation of reactive oxygen species that further contribute to its antimicrobial activity .
Comparison with Similar Compounds
Potassium sorbate: Another salt of sorbic acid, commonly used as a food preservative.
Calcium sorbate: Similar in function but less soluble in water compared to potassium sorbate.
Uniqueness: trans,cis-Sorbic acid, potassium salt is unique due to its specific isomeric form, which may exhibit different reactivity and biological activity compared to other sorbate salts. Its specific configuration allows for unique interactions in chemical and biological systems.
Properties
Molecular Formula |
C6H7KO2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
potassium;(2E,4Z)-hexa-2,4-dienoate |
InChI |
InChI=1S/C6H8O2.K/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1/b3-2-,5-4+; |
InChI Key |
CHHHXKFHOYLYRE-XSOJFRPOSA-M |
Isomeric SMILES |
C/C=C\C=C\C(=O)[O-].[K+] |
Canonical SMILES |
CC=CC=CC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


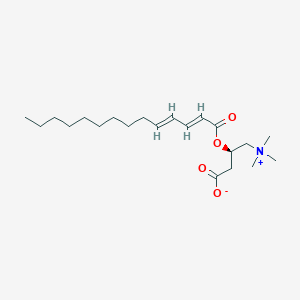
![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)
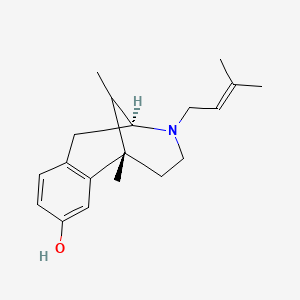
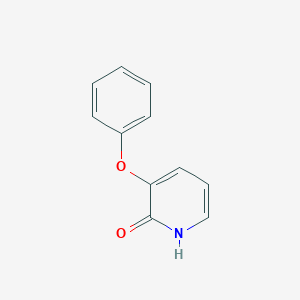
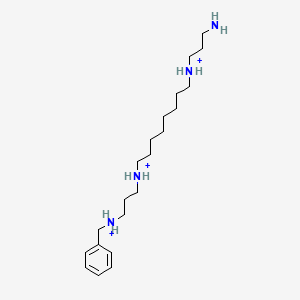
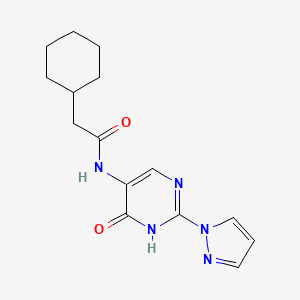
![2-Chloro-1-phenylpyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13853369.png)
![1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)
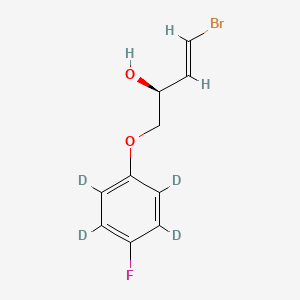
![4-[4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13853379.png)
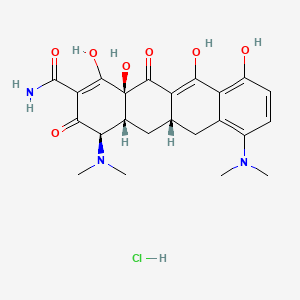
![N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13853388.png)

